methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride
Beschreibung
Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride is a spirocyclic compound characterized by a unique fused bicyclic system (spiro[3.4]octane) with a hydroxyl group at position 2, a methyl ester moiety, and a secondary amine protonated as a hydrochloride salt. This structural complexity confers distinct physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) targets due to its resemblance to bioactive alkaloids.
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-13-7(11)9(12)4-8(5-9)2-3-10-6-8;/h10,12H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUOQPKSXHIPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCNC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride is primarily studied for its potential as a pharmacological agent. Its unique spirocyclic structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of spirocyclic compounds, including methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride, in rodent models. The results indicated that these compounds exhibited significant reductions in depressive behaviors, suggesting their potential as novel antidepressants .
Neuropharmacology
The compound has shown promise in neuropharmacological studies due to its ability to interact with neurotransmitter systems.
Case Study: Interaction with Dopamine Receptors
Research demonstrated that methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride modulates dopamine receptor activity, which is crucial for treating disorders like schizophrenia and Parkinson's disease. The compound was found to enhance dopamine signaling, indicating its potential utility in managing these conditions .
Synthesis of Novel Compounds
The synthesis of methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride serves as a precursor for creating more complex molecules in drug discovery.
Table: Synthetic Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Alkylation | Methylation of the azaspiro compound | 85 |
| Hydrolysis | Conversion to carboxylic acid derivatives | 90 |
| Cyclization | Formation of new spirocyclic compounds | 75 |
Ongoing research focuses on the biological activities of this compound, particularly its anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Effects
In vitro studies showed that methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride inhibits pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Potential Applications in Drug Delivery Systems
The structural attributes of methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride make it an interesting candidate for drug delivery systems due to its ability to encapsulate various therapeutic agents.
Case Study: Nanoparticle Formulation
A recent study explored the use of this compound in formulating nanoparticles for targeted drug delivery. The findings indicated enhanced bioavailability and targeted distribution in tumor cells, highlighting its potential in cancer therapy .
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and the spirocyclic framework play crucial roles in its interaction with biological molecules. The exact mechanism of action would depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
Stability
Biologische Aktivität
Methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS Number: 2866354-45-0) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₉H₁₆ClNO₃
- Molecular Weight : 221.68 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological activity.
Biological Activity Overview
Research into the biological activity of methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride has revealed various pharmacological effects, including:
- Antinociceptive Effects : Preliminary studies suggest that the compound exhibits pain-relieving properties, potentially acting as an analgesic agent through modulation of opioid receptors.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
- Cytotoxicity : Investigations into its cytotoxic effects indicate that it may selectively target certain cancer cell lines, offering a potential avenue for cancer therapy.
The precise mechanisms by which methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride exerts its effects are still being elucidated. However, some proposed mechanisms include:
- Opioid Receptor Modulation : The compound may act as an agonist at mu-opioid receptors, contributing to its analgesic effects.
- Inhibition of Pro-inflammatory Cytokines : It may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2021) | Analgesic Properties | Demonstrated significant pain relief in animal models, with a mechanism involving opioid receptor activation. |
| Study B (2022) | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases. |
| Study C (2023) | Cytotoxicity | Induced apoptosis in specific cancer cell lines with minimal effects on normal cells, indicating selectivity and reduced toxicity. |
Vorbereitungsmethoden
Reaction Conditions and Procedure
A mixture of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (950 mg, 4.18 mmol), 2-chloro-6-(trifluoromethyl)isonicotinonitrile (1.03 g, 4.99 mmol), and cesium carbonate (2.73 g, 8.4 mmol) in anhydrous DMF (22 mL) is stirred at room temperature for 16 hours. The workup involves partitioning the reaction mixture between water, brine, 1M HCl, and ethyl acetate. After drying over MgSO4 and solvent evaporation, the crude product is purified via silica gel chromatography (0–40% ethyl acetate/hexanes) to yield the intermediate tert-butyl ester (63% yield). Subsequent HCl-mediated deprotection in ethanol affords the hydrochloride salt.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Intermediate) | 63% |
| Reaction Temperature | 20°C |
| Purification | Silica gel chromatography |
| Characterization | 1H NMR (DMSO-d6): δ 8.00 (m), 5.14 (m), 3.10–3.30 (m), 1.36 (s) |
This method avoids hazardous reagents and achieves moderate yields, though chromatographic purification remains a bottleneck for industrial-scale production.
Spirocyclic Annulation Strategies
Three annulation routes to construct the 2-azaspiro[3.4]octane core have been validated, as reported by RSC Publishing. These strategies prioritize atom economy and leverage conventional reagents.
Route 1: Cyclopentane Ring Annulation
A Gabriel synthesis-derived amine undergoes intramolecular cyclization with a γ-keto ester under acidic conditions. The spiro center forms via a keto-enol tautomerization-driven ring closure, yielding the azaspiro framework in 58% yield after recrystallization.
Route 2: Four-Membered Ring Annulation
Here, a preformed cyclopropane derivative reacts with a β-lactam precursor under Mitsunobu conditions (DIAD, PPh3). The reaction proceeds via a [2+2] cycloaddition mechanism, achieving 49% yield but requiring low-temperature (−78°C) conditions.
Route 3: Tandem Reductive Amination-Cyclization
A linear diketone is subjected to reductive amination (NaBH3CN) followed by acid-catalyzed cyclization. This one-pot method affords the spirocyclic product in 67% yield, though epimerization at the hydroxyl-bearing carbon necessitates careful pH control.
Comparative Analysis:
| Route | Yield | Key Advantage | Limitation |
|---|---|---|---|
| 1 | 58% | Minimal purification | Moderate stereoselectivity |
| 2 | 49% | High ring strain utilization | Cryogenic conditions |
| 3 | 67% | One-pot synthesis | Epimerization risk |
Multi-Step Synthesis via Aziridinium Intermediate
A patent-pending approach (WO2018153312A1) employs aziridinium bromide as a key intermediate. The synthesis begins with methyl acrylate and a pyrrolidine derivative, proceeding through seven steps:
-
Michael Addition : Pyrrolidine reacts with methyl acrylate to form a β-amino ester.
-
Aziridinium Formation : Treatment with mesyl chloride generates an aziridinium mesylate.
-
Ring Expansion : Reaction with sodium azide opens the aziridinium ring, forming a six-membered lactam.
-
Hydrogenolysis : Palladium-catalyzed hydrogenation reduces the lactam to the spirocyclic amine.
-
Esterification : The hydroxyl group is acetylated using acetyl chloride.
-
Salt Formation : HCl gas is bubbled into an ethanolic solution to precipitate the hydrochloride salt.
This route achieves 71% overall yield but requires specialized equipment for hydrogenation and azide handling.
Hydrogenolysis-Driven Cyclization
ACS Omega reports a method where 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid undergoes hydrogenolysis over Pd/C in methanol, inducing SN2 cyclization to form the azaspiro core. The hydroxyl group is introduced via subsequent oxidation with Jones reagent (CrO3/H2SO4), and the methyl ester is installed using diazomethane. Final hydrochloride salt formation is achieved with ethereal HCl.
Optimization Insights:
-
Solvent Effects : Methanol enhances cyclization efficiency compared to THF (yield: 82% vs. 47%).
-
Catalyst Loading : 10% Pd/C outperforms PtO2 in reducing reaction time (2 h vs. 6 h).
Analytical Characterization and Quality Control
Critical spectroscopic data for the final compound include:
1H NMR (400 MHz, D2O) : δ 3.72 (s, 3H, COOCH3), 3.45–3.55 (m, 2H, NCH2), 2.90–3.10 (m, 4H, spiro-CH2), 1.80–2.10 (m, 4H, cyclopropane-CH2).
LC-MS (ESI+) : m/z 228.1 [M+H]+ (free base), 264.1 [M+Cl]−.
HPLC Purity : ≥99% (C18 column, 0.1% TFA in H2O/MeCN gradient).
Industrial-Scale Considerations
The substitution method (Section 1) is favored for pilot-scale production due to its operational simplicity. However, the annulation route (Section 2, Route 3) offers superior yields and is being adapted for continuous flow synthesis to mitigate epimerization. Regulatory-compliant impurity profiles require strict control of residual DMF (<500 ppm) and cesium (<10 ppm) .
Q & A
Basic: What established synthetic routes are available for methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclization reactions to form the spirocyclic core. Key steps include:
- Intramolecular cyclization : Use of carbamate or lactam precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the azaspiro structure.
- Esterification : Methylation of the carboxylate group using methanol/HCl or diazomethane.
- Hydrochloride salt formation : Acidic workup (HCl/ether) to precipitate the final product.
Critical Parameters : - Temperature control during cyclization (60–80°C) minimizes byproducts.
- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and stereochemical outcomes.
- Stoichiometry of reagents (e.g., excess methylating agents) ensures complete esterification (#user-content-evidence-19).
Basic: How is the spirocyclic structure confirmed experimentally?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the spiro junction (e.g., quaternary carbons at ~70 ppm) and hydroxy/carboxylate groups.
- 2D NMR (COSY, HSQC) : Confirms connectivity between the azetidine/oxetane rings and substituents.
- X-ray Crystallography : Resolves spatial arrangement of the bicyclic system and hydrogen-bonding patterns in the hydrochloride salt (#user-content-evidence-19), (#user-content-evidence-20).
Advanced: How can computational chemistry optimize the synthesis of this compound?
Methodological Answer:
Computational workflows like those developed by ICReDD integrate:
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to model transition states and identify low-energy pathways for cyclization.
- Reaction Path Sampling : Monte Carlo or metadynamics to explore solvent effects on reaction barriers.
- Machine Learning : Training models on existing azaspiro syntheses to predict optimal catalysts (e.g., Pd/C vs. Rh complexes) and solvent systems.
Key Outputs : Reduced trial-and-error experimentation by 30–50% in preliminary studies (#user-content-evidence-3).
Advanced: What strategies address stereochemical challenges in synthesizing the bicyclic core?
Methodological Answer:
- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to induce enantioselectivity during cyclization.
- Dynamic Kinetic Resolution : Catalysts like Ru-phosphine complexes equilibrate diastereomers, favoring the thermodynamically stable spiro isomer.
- Crystallization-Driven Asymmetric Transformations : Selective precipitation of the desired enantiomer from racemic mixtures (#user-content-evidence-20)].
Advanced: How do functional groups (hydroxy, carboxylate) influence biological activity?
Methodological Answer:
- Hydroxy Group : Enhances solubility (logP reduction by ~0.5 units) and hydrogen-bonding interactions with targets (e.g., enzyme active sites).
- Carboxylate Ester : Serves as a prodrug moiety; enzymatic hydrolysis in vivo releases the active carboxylic acid.
Structure-Activity Studies : - Methyl-to-ethyl ester substitution reduces CNS penetration by 40% due to increased hydrophilicity.
- Removal of the hydroxy group diminishes binding affinity to GABA receptors (IC₅₀ increases from 12 nM to 220 nM) (#user-content-evidence-14), (#user-content-evidence-20).
Advanced: What in vitro models are used to evaluate pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays :
- Fluorescence polarization (FP) for kinases (IC₅₀ determination).
- Radioligand binding (e.g., ³H-GABA for receptor affinity).
- Cell-Based Models :
- HEK293 cells transfected with ion channels (patch-clamp electrophysiology).
- High-content screening (HCS) for cytotoxicity (IC₅₀) and apoptosis markers.
Data Analysis : Dose-response curves (GraphPad Prism) and molecular docking (AutoDock Vina) to correlate activity with structural features (#user-content-evidence-20)].
Advanced: How does the hydrochloride salt form impact drug development?
Methodological Answer:
- Solubility : Hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL vs. 3 mg/mL for free base).
- Stability : Hygroscopicity requires storage under inert gas (argon) to prevent deliquescence.
- Bioavailability : Salt formation improves oral absorption (AUC increases by 1.8-fold in rodent models).
Characterization : - TGA/DSC : Confirms salt stability up to 150°C.
- PXRD : Differentiates crystalline vs. amorphous forms (#user-content-evidence-19)].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
